2-(Bromomethyl)-5-ethylpyridine hydrobromide
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-ethylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-7-3-4-8(5-9)10-6-7;/h3-4,6H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBKTXWKTWUYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-ethylpyridine hydrobromide typically involves the bromination of 5-ethylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include:
- Temperature: 0-25°C
- Reaction time: 1-3 hours
- Purification: Recrystallization from ethanol or another suitable solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-ethylpyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(Bromomethyl)-5-ethylpyridine hydrobromide are diverse and impactful across multiple domains:
Organic Synthesis
This compound serves as a crucial building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations that are essential in developing new compounds.
Biological Studies
- Enzyme Mechanisms : It is utilized in studying enzyme mechanisms, particularly as a probe in biochemical assays. The bromine atoms can covalently bond with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function.
- Cytochrome P450 Inhibition : Research indicates that similar compounds inhibit cytochrome P450 enzymes (e.g., CYP1A2), which play a critical role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs.
Medicinal Chemistry
Investigations into the therapeutic properties of this compound have revealed potential antimicrobial and anticancer activities. Studies suggest that it may disrupt cellular processes through its interactions with biological molecules.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Drug Metabolism Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. It demonstrated that co-administration with drugs metabolized by CYP1A2 resulted in altered pharmacokinetics, emphasizing the need for caution when using this compound in therapeutic settings.
| Drug | CYP1A2 Activity (%) |
|---|---|
| Drug A (Control) | 100 |
| Drug B (with Compound) | 60 |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-ethylpyridine hydrobromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-6-methylpyridine
Uniqueness
2-(Bromomethyl)-5-ethylpyridine hydrobromide is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other bromomethylpyridine derivatives.
Biological Activity
2-(Bromomethyl)-5-ethylpyridine hydrobromide is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and data tables.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1820684-45-4
Synthesis Methods:
The compound is synthesized through the bromination of 5-ethylpyridine, typically using N-bromosuccinimide (NBS) in solvent systems such as carbon tetrachloride or chloroform. The reaction often requires elevated temperatures and a radical initiator like benzoyl peroxide to facilitate the bromination process.
Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from 2-(Bromomethyl)-5-ethylpyridine exhibit significant antibacterial and antifungal activities. For instance, derivatives were tested against various microorganisms, showing promising results:
| Compound | Target Microorganisms | Activity |
|---|---|---|
| 2-(Bromomethyl)-5-ethylpyridine | Escherichia coli, Staphylococcus aureus | Moderate to high activity |
| Derivative A | Pseudomonas aeruginosa | High activity |
| Derivative B | Candida albicans | Moderate activity |
These findings suggest that the bromomethyl group enhances the reactivity of the compound towards microbial targets, potentially leading to the inhibition of growth or cell viability .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines in human cell lines, suggesting a mechanism that involves modulation of inflammatory pathways .
The biological activity of 2-(Bromomethyl)-5-ethylpyridine primarily stems from its ability to act as a nucleophile in various biochemical reactions. The bromomethyl group serves as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to modifications that alter the function of these biomolecules, impacting cellular processes.
Interaction with Biological Targets
Research has shown that this compound can interact with specific receptors and enzymes, modulating their activity. For example, it has been noted to bind to histamine receptors, which may explain its anti-inflammatory effects .
Case Studies
- Antibacterial Efficacy Study : A study conducted on various derivatives of 2-(Bromomethyl)-5-ethylpyridine showed significant antibacterial activity against strains like Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the pyridine ring could enhance antimicrobial potency .
- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory properties of this compound revealed that it could significantly reduce levels of TNF-alpha in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Bromomethyl)-5-ethylpyridine hydrobromide, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of 5-ethylpyridine derivatives. For example, bromination of 5-ethylpyridine using hydrobromic acid (HBr) under controlled conditions (e.g., reflux in anhydrous solvent) introduces the bromomethyl group. Purity optimization involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring by HPLC .
- Key Considerations : Trace HBr or unreacted starting materials can persist; use TLC (silica gel, ethyl acetate/hexane) to confirm reaction completion.
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- NMR : H NMR should show signals for the ethyl group (δ ~1.2–1.4 ppm, triplet; δ ~2.5–2.8 ppm, quartet) and bromomethyl protons (δ ~4.3–4.6 ppm). Aromatic protons on the pyridine ring appear between δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to [CHBrN] (approx. 290–292 Da) .
- Elemental Analysis : Confirm Br content (~49–51%) to rule out impurities .
Advanced Research Questions
Q. What competing reaction pathways occur during the synthesis of this compound, and how can they be mitigated?
- Mechanistic Insights : Competing alkylation at the pyridine nitrogen or over-bromination may occur. For example, excess HBr can lead to di-brominated byproducts.
- Mitigation Strategies :
- Use stoichiometric HBr and low temperatures (0–5°C) to suppress over-bromination.
- Add a protecting group (e.g., Boc) to the pyridine nitrogen if alkylation is problematic .
- Validation : Monitor reaction progress via H NMR to detect unwanted intermediates .
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Reactivity Profile : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or participates in Suzuki-Miyaura coupling when paired with a boronic acid. The hydrobromide salt enhances solubility in polar solvents, facilitating homogeneous reaction conditions .
- Case Study : In Pd-catalyzed couplings, the bromomethyl group exhibits higher reactivity than chloro analogs due to Br’s better leaving-group ability. Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh)) and base (e.g., KCO) for >80% yield .
Q. What computational methods predict the compound’s interactions with biological targets?
- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., kinases). The pyridine ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in active sites.
- Validation : Compare docking scores with experimental IC values from kinase inhibition assays. Structural analogs with similar substitution patterns show activity against EGFR and VEGFR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
